

Technical Guide: Solubility Profiling of N-Methoxy-3-methylbenzamide[2]

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Compound of Interest

Compound Name: *N-methoxy-3-methylbenzamide*

Cat. No.: *B14114305*

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Executive Summary

N-Methoxy-3-methylbenzamide (CAS: 72755-11-4) is a secondary hydroxamic acid derivative primarily utilized as a directing group in transition-metal-catalyzed C–H functionalization.[2]

Unlike its tertiary analog (the Weinreb amide, N-methoxy-N-methylbenzamide), this secondary amide possesses a labile N–H proton (

), significantly influencing its solubility in basic media and polar protic solvents.[1][2]

This guide provides an authoritative solubility landscape derived from synthetic isolation protocols and spectroscopic data.[1] It establishes that the compound exhibits high solubility in polar aprotic solvents (DMSO, DMF), moderate-to-high solubility in chlorinated and ester solvents (DCM, EtOAc), and low solubility in non-polar hydrocarbons (Hexanes) and neutral aqueous media.[1]

Physicochemical Profile

Understanding the structural determinants of solubility is critical for solvent selection during reaction optimization and purification.[1][3]

Property	Value / Description	Impact on Solubility
Structure	Ph-CONH-OMe (3-methyl substituted)	The N-methoxy amide moiety introduces polarity and H-bond donor/acceptor capability.[2]
Physical State	White Solid	High lattice energy compared to liquid Weinreb amides; requires polar solvents to disrupt crystal packing.[1]
Molecular Weight	165.19 g/mol	Low MW facilitates dissolution in small-molecule organic solvents.[2]
Lipophilicity (LogP)	~1.6 (Predicted)	Indicates preference for organic solvents over water; lipophilic 3-methylphenyl ring drives non-polar interactions. [1][2]
Acidity ()	~8.8 (N-H)	Deprotonation in basic aqueous solutions (pH > 10) drastically increases water solubility via anion formation. [1][2]

Solubility Landscape

The following data categorizes solvent compatibility based on experimental isolation procedures (e.g., extraction, recrystallization, NMR preparation) reported in high-impact synthetic literature.

Solvent Compatibility Matrix[1]

Solvent Class	Specific Solvents	Solubility Rating	Mechanistic Insight
Polar Aprotic	DMSO, DMF, DMAc	Excellent (>100 mg/mL)	<p>Primary solvents for NMR characterization (</p> <p>-DMSO) and high-temperature C–H activation reactions.[2]</p> <p>Breaks intermolecular H-bonds effectively.[2]</p>
Chlorinated	DCM, Chloroform	High (>50 mg/mL)	<p>Standard solvent for synthesis and isolation.[1] The lipophilic toluene core interacts favorably with DCM; used for liquid-liquid extraction. [2]</p>
Polar Protic	Methanol, Ethanol	Good (>20 mg/mL)	<p>Soluble, particularly upon warming.[1]</p> <p>Used in recrystallization mixtures (often layered with water or ether).[1][2]</p>
Esters/Ethers	Ethyl Acetate, THF	Moderate-High	<p>Soluble.[1]</p> <p>in 30% EtOAc/Pentane indicates significant affinity for the stationary phase (silica) but sufficient mobility in EtOAc.[1]</p>

Hydrocarbons	Hexanes, Pentane	Poor / Insoluble	Used as an anti-solvent to precipitate the compound from concentrated DCM or EtOAc solutions.[1]
Aqueous	Water (Neutral)	Low (<1 mg/mL)	The hydrophobic 3-methylphenyl group dominates at neutral pH.[1][2]
Aqueous	Water (Basic, pH >10)	High	Deprotonation of the amide N-H forms the water-soluble hydroxamate anion.[1]

Thermodynamic Considerations

- Temperature Sensitivity: Solubility in alcohols (MeOH, EtOH) and esters (EtOAc) is highly temperature-dependent.[1][2] A standard purification technique involves dissolving the solid in hot EtOAc and adding Hexanes dropwise until turbidity persists, then cooling to 4°C to crystallize.[1]
- Partition Coefficient: In a DCM/Water biphasic system, **N-methoxy-3-methylbenzamide** partitions almost exclusively into the organic layer (), enabling efficient extraction from aqueous reaction quenches.[1][2]

Experimental Protocols

As quantitative solubility data (exact

values) varies by crystal polymorph and purity, the following protocols allow for precise determination in your specific solvent system.

Protocol A: Visual Solubility Screening (Tier 1)

Best for rapid solvent selection during reaction screening.[1][2]

- Preparation: Weigh 10 mg of **N-methoxy-3-methylbenzamide** into a 4 mL clear glass vial.
- Aliquot Addition: Add the target solvent in 100 μ L increments at 25°C.
- Observation: Vortex for 30 seconds after each addition.
 - Dissolved: Solution becomes clear.
 - Undissolved: Visible particles or turbidity remains.[1]
- Calculation:
- Endpoint: If not dissolved after 2.0 mL (5 mg/mL), classify as "Low Solubility." [1]

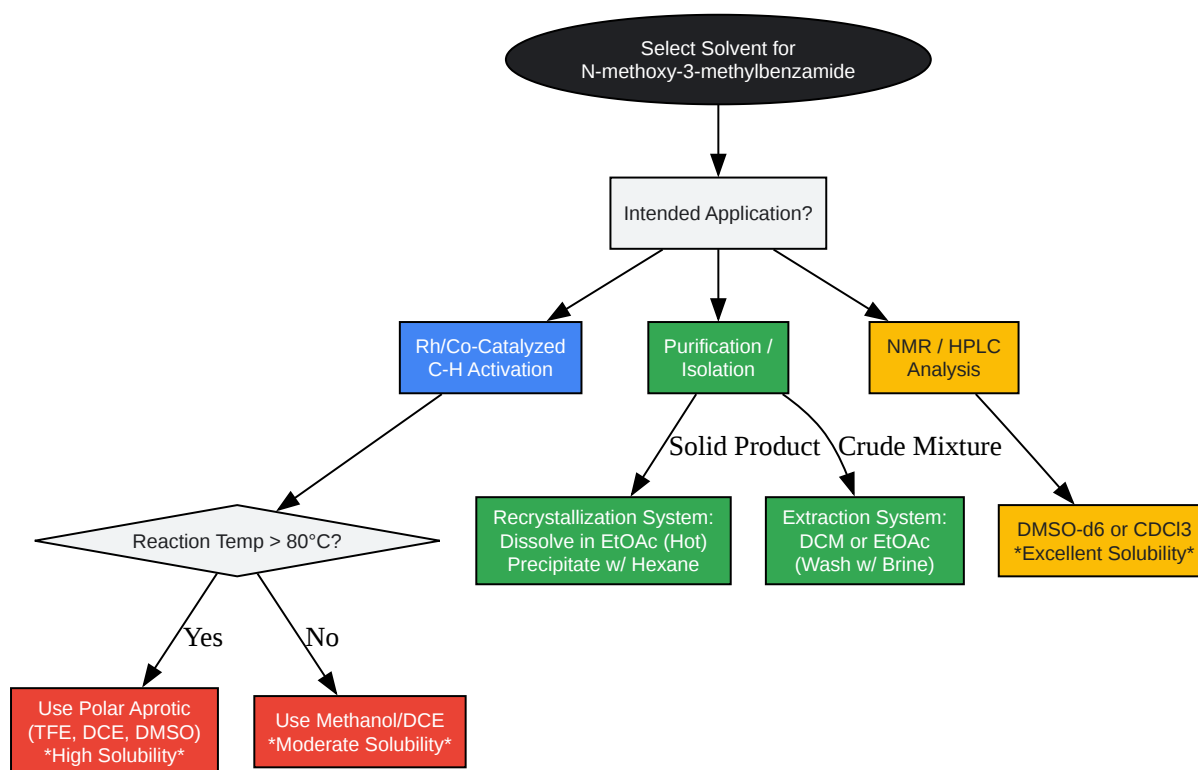
Protocol B: Gravimetric Saturation Method (Tier 2)

Best for accurate thermodynamic solubility determination.[1][2]

- Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a sealed vial.
- Equilibration: Shake/stir at controlled temperature (e.g., 25°C) for 24 hours.
- Filtration: Filter the suspension through a 0.22 μ m PTFE syringe filter into a pre-weighed vessel. Note: Pre-heat filter if testing elevated temperatures.
- Evaporation: Remove solvent under vacuum (Genevac or Rotavap) until mass is constant.[1]
- Quantification:

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection when using **N-methoxy-3-methylbenzamide** in C–H activation chemistry, balancing solubility with reactivity.



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Figure 1: Decision matrix for solvent selection based on process requirements, leveraging the differential solubility profile of the N-methoxy amide.

Applications & Implications

The solubility profile of **N-methoxy-3-methylbenzamide** directly impacts its efficacy as a substrate in organic synthesis:

- C–H Activation Substrate:
 - Solvent Effect: In Rh(III)-catalyzed annulations, solvents like 2,2,2-Trifluoroethanol (TFE) or Methanol are often required not just for catalyst turnover but to solvate the N-methoxy amide and facilitate the deprotonation step (N–H activation).[1][2]

- Concentration Limits: Reactions are typically run at 0.1 M to 0.5 M. The compound's high solubility in DCE and TFE supports these concentrations without precipitation.[1]
- Purification Strategy:
 - Since the compound is soluble in EtOAc/DCM but insoluble in Hexanes, silica gel chromatography using an EtOAc/Hexane gradient (e.g., 20% 50% EtOAc) is the standard purification method.[1]
 - Recrystallization: For large-scale (>10 g) batches, dissolving in minimal hot EtOAc and adding Pentane yields high-purity crystalline material.[1][2]

References

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